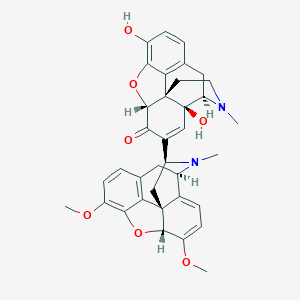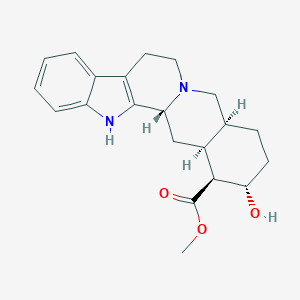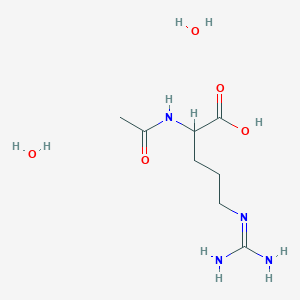
Nalpha-acetyl-DL-arginine dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Nalpha-acetyl-DL-arginine dihydrate and related compounds involves complex biochemical processes. For example, a study explored the enzymatic synthesis of arginine-based cationic surfactants, showing the potential for innovative production methods of arginine derivatives through enzymatic reactions, indicating a novel approach for the synthesis of Nalpha-acetyl-DL-arginine dihydrate related compounds (Clapés, Morán, & Infante, 1999).
Molecular Structure Analysis
X-ray crystallography studies provide insights into the molecular structure of arginine and its derivatives. For instance, the crystal structures of DL-arginine acetate monohydrate and DL-lysine acetate highlighted the specific interactions and characteristic aggregation patterns in the structures of arginine complexes, offering a comparison with the corresponding L-amino acid complexes. Such studies are crucial for understanding the molecular structure of Nalpha-acetyl-DL-arginine dihydrate (Soman et al., 1989).
Chemical Reactions and Properties
Nalpha-acetyl-DL-arginine dihydrate undergoes various chemical reactions, leading to different modifications and products. A study demonstrated the influence of high hydrostatic pressure on the formation of glycated arginine modifications at elevated temperatures, providing insights into the chemical reactions involving arginine derivatives under specific conditions (Alt & Schieberle, 2005).
Physical Properties Analysis
The physical properties of Nalpha-acetyl-DL-arginine dihydrate can be influenced by various factors, including temperature and hydrostatic pressure. Studies on arginine modifications have shown significant changes in physical properties under different conditions, which are essential for understanding the stability and behavior of Nalpha-acetyl-DL-arginine dihydrate in various environments.
Chemical Properties Analysis
The chemical properties of Nalpha-acetyl-DL-arginine dihydrate are closely related to its reactivity and stability. Research on arginine-based compounds has revealed their potential as enzyme-activated irreversible inhibitors, highlighting the diverse chemical properties and reactivity of arginine derivatives under enzymatic action (Kallio, McCann, & Bey, 1981).
Applications De Recherche Scientifique
Arginine Metabolism and its Implications
Research has highlighted the significant role of arginine metabolism in various physiological and pathological processes. Arginine serves as a precursor for the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, agmatine, and urea, indicating its metabolic versatility. Studies have illustrated how arginine's metabolic pathways, including its catabolism via arginases, influence cardiovascular health, immune response, and potential anti-aging effects. Arginine deprivation has been explored as a strategy in cancer therapy, exploiting the metabolic vulnerabilities of certain cancers that are arginine-auxotrophic. This approach aims to inhibit tumor growth by depriving cancer cells of essential nutrients necessary for their proliferation (Morris, 2004; Feun, Kuo, & Savaraj, 2015; Gad, 2010).
Therapeutic Potential Beyond Metabolism
The therapeutic applications of compounds related to arginine, such as N-acetylcysteine (NAC), have been widely documented, especially in their role as antioxidants and mucolytic agents. Although not directly Nalpha-acetyl-DL-arginine dihydrate, these studies provide insight into how similar compounds might be utilized. NAC, for instance, has been used to treat conditions ranging from psychiatric disorders to cystic fibrosis, highlighting the broad potential of targeting arginine pathways for therapeutic benefits. It acts by modulating glutamatergic, neurotropic, and inflammatory pathways, and restoring redox balance within cells (Dean, Giorlando, & Berk, 2011; Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXDHOAJIMUEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-acetyl-DL-arginine dihydrate | |
CAS RN |
114005-77-5 |
Source


|
| Record name | NALPHA-ACETYL-DL-ARGININE DIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

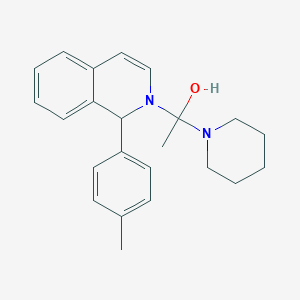
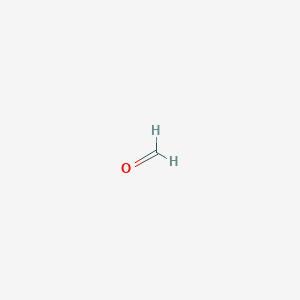

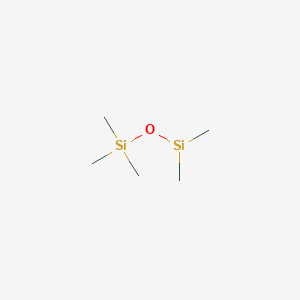
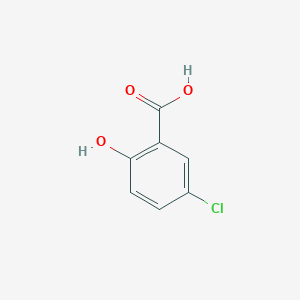
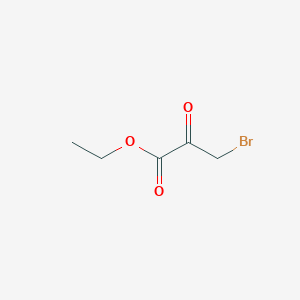
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
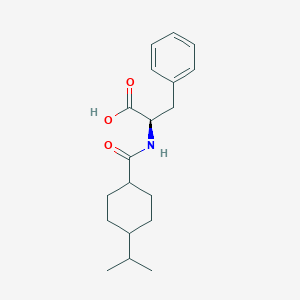
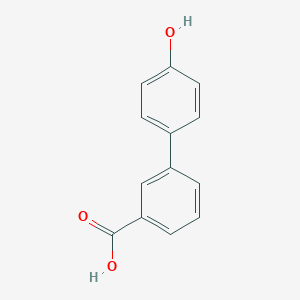
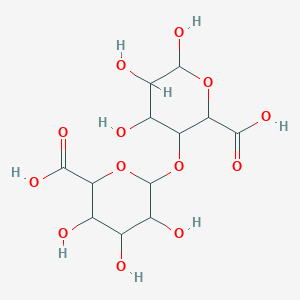
![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
